
2-(5-Ethyl-1,2-oxazol-3-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Ethyl-1,2-oxazol-3-yl)acetic acid is a heterocyclic compound featuring an oxazole ring substituted with an ethyl group at the 5-position and an acetic acid moiety at the 3-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Ethyl-1,2-oxazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with glyoxylic acid to form the intermediate, which then undergoes cyclization with hydroxylamine to yield the oxazole ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure high-quality product.
化学反应分析
Types of Reactions: 2-(5-Ethyl-1,2-oxazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield reduced forms of the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxazole ring or the acetic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are employed under conditions like reflux or room temperature.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can produce various substituted oxazole derivatives .
科学研究应用
2-(5-Ethyl-1,2-oxazol-3-yl)acetic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(5-Ethyl-1,2-oxazol-3-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects .
相似化合物的比较
- 2-(3-Ethyl-1,2-oxazol-5-yl)acetic acid
- 2-(5-Methyl-1,2-oxazol-3-yl)acetic acid
- 2-(5-Phenyl-1,2-oxazol-3-yl)acetic acid
Comparison: Compared to similar compounds, 2-(5-Ethyl-1,2-oxazol-3-yl)acetic acid is unique due to the specific positioning of the ethyl group and the acetic acid moiety, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 5-position may enhance its lipophilicity and membrane permeability, potentially improving its efficacy in biological systems .
属性
分子式 |
C7H9NO3 |
|---|---|
分子量 |
155.15 g/mol |
IUPAC 名称 |
2-(5-ethyl-1,2-oxazol-3-yl)acetic acid |
InChI |
InChI=1S/C7H9NO3/c1-2-6-3-5(8-11-6)4-7(9)10/h3H,2,4H2,1H3,(H,9,10) |
InChI 键 |
TVBSUFIGIJZSIB-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=NO1)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


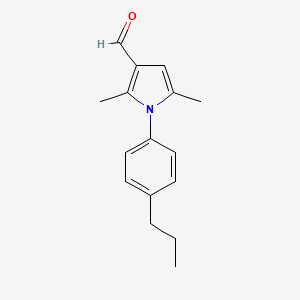
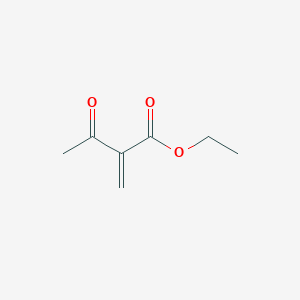
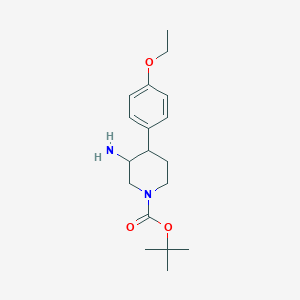
![1-Cyclopropyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one](/img/structure/B13157477.png)
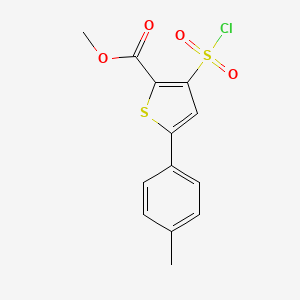

![1-[1-(Aminomethyl)cyclobutyl]butan-2-one](/img/structure/B13157487.png)



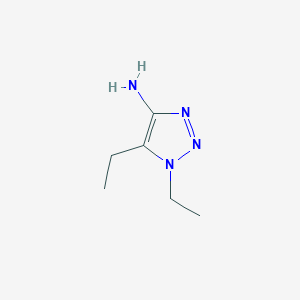
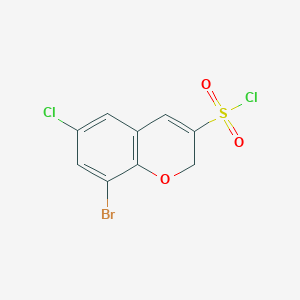
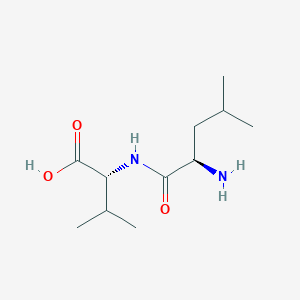
![1-[3-(5-Methyl-[1,3,4]oxadiazol-2-YL)-phenyl]-ethanone](/img/structure/B13157531.png)
